Differential Antibacterial Potency: Quantified MIC Disparity Against Clinical Isolates
As an active metabolite, Desmethyl Levofloxacin retains antibacterial activity but with a spectrum and potency profile distinct from its parent drug, Levofloxacin. Quantitative Minimum Inhibitory Concentration (MIC) data reveals significant differences in activity against key Gram-positive and Gram-negative pathogens. Notably, against E. coli, the metabolite is >333-fold less potent than the parent drug [1]. This differential activity is critical for understanding in vivo pharmacodynamics and for validating the selectivity of new derivatives [2].
| Evidence Dimension | Antibacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MICs: S. aureus = 4 µg/mL, S. epidermidis = 1 µg/mL, B. subtilis = 1 µg/mL, E. coli = 0.012 µg/mL, P. aeruginosa > 4 µg/mL, K. pneumoniae = 0.25 µg/mL [1] |
| Comparator Or Baseline | Levofloxacin: MICs: S. aureus = 0.19 µg/mL, S. epidermidis = 0.09 µg/mL, B. subtilis = 0.09 µg/mL, E. coli > 4 µg/mL, P. aeruginosa = 0.78 µg/mL, K. pneumoniae = 0.09 µg/mL [2] |
| Quantified Difference | For S. aureus: Desmethyl Levofloxacin is ~21-fold less potent (4 vs 0.19 µg/mL). For E. coli: Desmethyl Levofloxacin is >333-fold more potent (0.012 vs >4 µg/mL). For K. pneumoniae: Desmethyl Levofloxacin is ~2.8-fold less potent (0.25 vs 0.09 µg/mL). |
| Conditions | Conventional agar dilution method against standard ATCC strains: S. aureus ATCC 6538, S. epidermidis ATCC 12228, B. subtilis ATCC 6633, E. coli ATCC 8739, P. aeruginosa ATCC 9027, K. pneumoniae ATCC 10031 [2] |
Why This Matters
This data proves the metabolite is not a mere inactive byproduct but possesses a unique, quantifiable activity profile, which is essential for interpreting metabolism studies and provides a clear baseline for SAR assessments in medicinal chemistry.
- [1] Anjie Chem. N-desmethyl Levofloxacin. Product Page. View Source
- [2] Mohammadhosseini, N., Alipanahi, Z., Alipour, E., Emami, S., Faramarzi, M. A., Samadi, N., ... & Foroumadi, A. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 2012, 20, 16. View Source
